An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS No. 1160653-95-1), a halogenated aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific literature on this particular isomer, this document synthesizes available data with expert analysis of closely related analogues to present a robust and practical resource. We will delve into its chemical and physical properties, explore plausible synthetic routes with detailed experimental considerations, discuss its reactivity profile, and survey its potential applications in drug discovery and materials science.
Core Chemical and Physical Properties
3-Bromo-2-fluoro-6-hydroxybenzaldehyde is a polysubstituted aromatic compound. The interplay of its bromo, fluoro, hydroxyl, and aldehyde functional groups on the benzene ring dictates its unique electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules.
Structural and Physicochemical Data
A summary of the key physical and chemical properties for 3-Bromo-2-fluoro-6-hydroxybenzaldehyde is presented in the table below. It is important to note that while some data is directly available from chemical suppliers, other values are estimated based on the properties of structurally similar compounds.
| Property | Value | Source(s) |
| CAS Number | 1160653-95-1 | [1] |
| Molecular Formula | C₇H₄BrFO₂ | [1][2] |
| Molecular Weight | 219.01 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol) | General knowledge |
| Purity | Typically >97% | [4] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests that the target molecule can be synthesized from a suitable bromofluorophenol precursor. The key transformation is the introduction of the aldehyde group at the position ortho to the hydroxyl group.
Caption: Proposed synthetic workflow for 3-Bromo-2-fluoro-6-hydroxybenzaldehyde.
Detailed Experimental Protocol (Proposed)
This protocol is based on the well-established Duff reaction or similar formylation methods, which are known to be effective for the ortho-formylation of phenols.
Step 1: Preparation of the Reaction Mixture
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-3-fluorophenol (1.0 equivalent).
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Dissolve the starting material in a suitable high-boiling solvent such as glycerol or trifluoroacetic acid.
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Add hexamethylenetetramine (HMTA) (1.5 - 2.0 equivalents) to the solution.
Step 2: Formylation Reaction
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Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere.
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Maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction should show the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product.
Step 3: Hydrolysis and Work-up
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Cool the reaction mixture to room temperature.
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Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate imine.
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After cooling, extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-Bromo-2-fluoro-6-hydroxybenzaldehyde.
Causality Behind Experimental Choices:
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HMTA as Formylating Agent: HMTA is a common and effective reagent for the ortho-formylation of phenols in the Duff reaction.
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Acidic Work-up: The acidic hydrolysis step is crucial for the conversion of the initially formed Schiff base intermediate to the final aldehyde product.
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Inert Atmosphere: The use of a nitrogen atmosphere is recommended to prevent oxidation of the phenolic starting material and product at high temperatures.
Reactivity and Potential Applications
The chemical reactivity of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde is governed by its three key functional groups: the aldehyde, the hydroxyl group, and the halogen substituents on the aromatic ring.
Reactivity Profile
Caption: Key reactive sites of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde.
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Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack, making it a versatile handle for the construction of more complex molecules. It can readily undergo reactions such as Wittig olefination, reductive amination, and the formation of Schiff bases.
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Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents. It also activates the aromatic ring towards electrophilic substitution.
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Aromatic Halogens: The bromine atom is a particularly useful functional group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of derivatives. The fluorine atom can influence the electronic properties of the molecule and can be involved in specific types of coupling reactions.
Applications in Drug Discovery and Materials Science
While specific applications for 3-Bromo-2-fluoro-6-hydroxybenzaldehyde are not yet widely reported, its structural motifs are present in numerous biologically active compounds and functional materials.
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Medicinal Chemistry: Halogenated salicylaldehydes are key intermediates in the synthesis of various pharmaceutical compounds. The presence of bromine and fluorine can enhance the metabolic stability and binding affinity of drug candidates. This compound could serve as a precursor for the synthesis of novel anti-inflammatory, anti-cancer, or anti-microbial agents. For instance, salicylaldehyde derivatives are known to form Schiff base complexes with metals that exhibit interesting biological activities.[5]
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Materials Science: The ability to undergo cross-coupling reactions makes this molecule a potential building block for the synthesis of conjugated organic materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 3-Bromo-2-fluoro-6-hydroxybenzaldehyde are not available in the public literature. However, based on the analysis of its structure and data from similar compounds, the following spectral characteristics can be predicted.
| Spectroscopy | Predicted Data |
| ¹H NMR | Aromatic region (δ 6.5-7.5 ppm, 2H), Aldehyde proton (δ 9.5-10.5 ppm, 1H), Hydroxyl proton (δ 10.0-12.0 ppm, 1H, broad) |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Aldehyde carbon (δ 185-195 ppm) |
| IR (cm⁻¹) | O-H stretch (broad, ~3200-3400), C=O stretch (~1650-1680), C-Br stretch (~550-650), C-F stretch (~1000-1100) |
| Mass Spec (m/z) | Molecular ion peak at ~218/220 (due to ⁷⁹Br/⁸¹Br isotopes) |
Safety and Handling
As a research chemical, 3-Bromo-2-fluoro-6-hydroxybenzaldehyde should be handled with care by trained personnel in a well-ventilated laboratory.
GHS Hazard Classification
Based on data from chemical suppliers, the following GHS hazard statements are associated with this compound:
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H315: Causes skin irritation.[4]
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H319: Causes serious eye irritation.[4]
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H335: May cause respiratory irritation.[4]
Recommended Safety Precautions
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
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Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
3-Bromo-2-fluoro-6-hydroxybenzaldehyde is a promising but currently under-characterized building block with significant potential in synthetic chemistry. This guide has provided a comprehensive overview of its known properties and, through expert analysis of related compounds, has offered valuable insights into its likely synthesis, reactivity, and applications. As research into novel halogenated aromatics continues to expand, it is anticipated that the utility of this versatile molecule will become more widely recognized and documented in the scientific literature.
References
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Appchem. (n.d.). 3-Bromo-2-fluoro-6-hydroxybenzaldehyde | 1160653-95-1. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
- Google Patents. (n.d.). US5227531A - Process for the preparation of fluorobenzaldehydes.
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AOBChem. (n.d.). 3-Bromo-2-fluoro-6-hydroxybenzaldehyde. Retrieved January 19, 2026, from [Link]
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OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 3-BROMO BENZALDEHYDE 97%. Retrieved January 19, 2026, from [Link]
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Reagentia. (n.d.). 3-bromo-2-fluoro-6-hydroxybenzaldehyde (1 x 100 mg). Retrieved January 19, 2026, from [Link]
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PubMed. (1990). Differential reactivity in the processing of [p-(halomethyl)benzoyl] formates by benzoylformate decarboxylase, a thiamin pyrophosphate dependent enzyme. Retrieved January 19, 2026, from [Link]
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NIH. (2012). 3-Bromo-2-hydroxybenzaldehyde. Retrieved January 19, 2026, from [Link]
